PROPOXYPHENE NAPSYLATE
PROPOXYPHENE NAPSYLATE
Propoxyphene Napsylate is a synthetic diphenyl propionate derivative structurally related to methadone, Propoxyphene Napsylate acts as a central narcotic and analgesic agent by interaction with mu opioid receptors, but with less selectivity then morphine. The dextro-isomer has analgesic effect, while the levo-isomer exerts an antitussive effect. The napsylate salt allows better dosage formulation than the hydrochloride salt. (NCI04)
Brand Name:
Vulcanchem
CAS No.:
17140-78-2
VCID:
VC0107865
InChI:
InChI=1S/C22H29NO2.C10H8O3S/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h6-15,18H,5,16-17H2,1-4H3;1-7H,(H,11,12,13)/t18-,22+;/m1./s1
SMILES:
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O
Molecular Formula:
C32H37NO5S
Molecular Weight:
547.7 g/mol
PROPOXYPHENE NAPSYLATE
CAS No.: 17140-78-2
Main Products
VCID: VC0107865
Molecular Formula: C32H37NO5S
Molecular Weight: 547.7 g/mol
CAS No. | 17140-78-2 |
---|---|
Product Name | PROPOXYPHENE NAPSYLATE |
Molecular Formula | C32H37NO5S |
Molecular Weight | 547.7 g/mol |
IUPAC Name | [(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid |
Standard InChI | InChI=1S/C22H29NO2.C10H8O3S/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h6-15,18H,5,16-17H2,1-4H3;1-7H,(H,11,12,13)/t18-,22+;/m1./s1 |
Standard InChIKey | VZPXFHVJUUSVLH-MYXGOWFTSA-N |
Isomeric SMILES | CCC(=O)O[C@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O |
SMILES | CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O |
Canonical SMILES | CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O |
Description | Propoxyphene Napsylate is a synthetic diphenyl propionate derivative structurally related to methadone, Propoxyphene Napsylate acts as a central narcotic and analgesic agent by interaction with mu opioid receptors, but with less selectivity then morphine. The dextro-isomer has analgesic effect, while the levo-isomer exerts an antitussive effect. The napsylate salt allows better dosage formulation than the hydrochloride salt. (NCI04) |
Synonyms | d-propoxyphene napsylate dextropropoxyphene napsylate propoxyphene napsylate |
PubChem Compound | 28332 |
Last Modified | Nov 11 2021 |
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